
N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Molecular Structure and Interaction
Amide derivatives exhibit diverse spatial orientations and interactions based on their molecular structure. Studies on similar compounds have revealed insights into anion coordination and self-assembly mechanisms, which are crucial for designing molecular receptors and sensors. The tweezer-like geometry of certain amide derivatives facilitates the formation of channel-like structures through weak interactions, such as C–H⋯π and C–H⋯O, indicating potential applications in molecular recognition and catalysis (Kalita & Baruah, 2010).
Antimalarial Activity
Research into quinoline and amide derivatives has shown significant antimalarial activity, highlighting their potential as therapeutic agents against malaria. The structure-activity relationship studies provide valuable insights into optimizing these compounds for better efficacy and reduced toxicity. For instance, tebuquine and related compounds have demonstrated excellent activity against resistant strains of Plasmodium, encouraging further clinical trials (Werbel et al., 1986).
Catalysis
The synthesis and application of quinoline derivatives in catalysis, particularly in the reduction of ketones, showcase the versatility of these compounds in synthetic chemistry. Pincer complexes with quinoline and amide functionalities have been developed for ketone reduction, indicating their utility in organic synthesis and industrial processes (Facchetti et al., 2016).
Neuroprotective and Anxiolytic Agents
The development of ligands for the translocator protein (TSPO) using quinoline and amide scaffolds has led to the discovery of compounds with high affinity for TSPO. These findings are significant for the design of new anxiolytic and neuroprotective agents, contributing to the treatment of neurological disorders (Cappelli et al., 2011).
Antimicrobial and Antiprotozoal Agents
The synthesis of novel quinoxaline-oxadiazole hybrids based on quinoline derivatives has shown promising antimicrobial and antiprotozoal activities. These compounds represent a potential class of therapeutic agents against microbial and protozoal infections, with some exhibiting significant in vivo efficacy (Patel et al., 2017).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O2/c1-16-4-3-13-27(14-16)21-12-7-17-5-2-6-20(23(17)26-21)29-15-22(28)25-19-10-8-18(24)9-11-19/h2,5-12,16H,3-4,13-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHZVJMSDZYECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


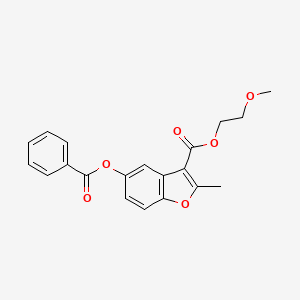

![N-(5-((3-chloro-4-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2841364.png)
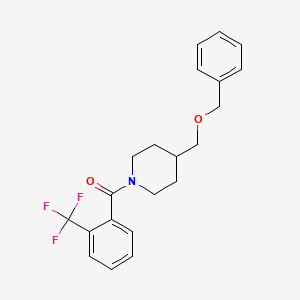
![2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2841367.png)
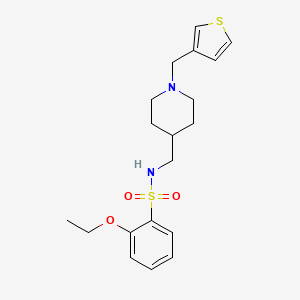
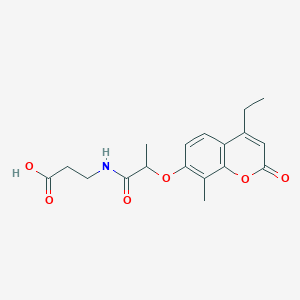
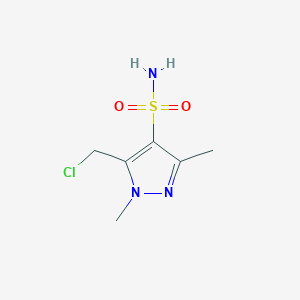
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2841371.png)
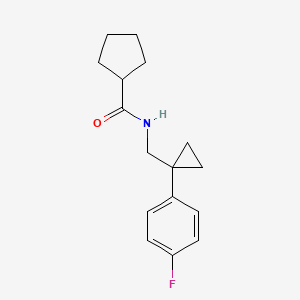
![Ethyl [(2,4-dinitrophenyl)thio]acetate](/img/structure/B2841374.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2841377.png)